Glycosmisic Acid

Description

This compound has been reported in Streblus asper and Isatis quadrialata with data available.

Structure

2D Structure

Properties

Molecular Formula |

C20H20O7 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

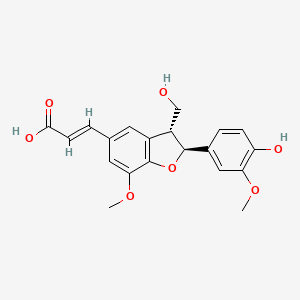

(E)-3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |

InChI |

InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24)/b6-3+/t14-,19+/m0/s1 |

InChI Key |

FHYQIQMSODIFCP-ZMOFONSMSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Glycosmisic Acid: A Technical Whitepaper on its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosmisic acid, a dihydrobenzofuran derivative, is a naturally occurring phenolic compound. This document provides a comprehensive overview of the discovery of this compound, its primary natural source, and detailed methodologies for its isolation and characterization. Quantitative data available in the literature is summarized, and the logical workflow for its extraction and identification is presented visually. This technical guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Discovery and Nomenclature

This compound was first reported in 2002 by a team of researchers, Shen X.-L., Zeng H.-F., Chen Z., and Zhong G.-H.[1][2][3] The compound was isolated during a phytochemical investigation of Glycosmis citrifolia (Willd.) Lindl., a plant belonging to the Rutaceae family.[1][2][3]

The systematic chemical name for this compound is 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran .[1][2][3] Its structure is characterized by a dihydrobenzofuran core with multiple functional groups, suggesting potential for diverse biological activities.

Natural Sources

To date, the primary and only reported natural source of this compound is the plant Glycosmis citrifolia.[1][2][3] This species is a member of the Glycosmis genus, which is known to be a rich source of various bioactive compounds, including alkaloids, flavonoids, and phenolic acids. While other species within the Glycosmis genus, such as Glycosmis pentaphylla and Glycosmis arborea, have been extensively studied for their chemical constituents, this compound has, so far, only been identified in G. citrifolia.

Quantitative Analysis

Detailed quantitative data regarding the yield of this compound from Glycosmis citrifolia is not extensively reported in the currently available scientific literature. Further studies are required to determine the concentration of this compound in various parts of the plant (leaves, stem, roots) and to optimize extraction protocols for maximum yield.

Table 1: Natural Source of this compound

| Compound Name | Natural Source | Family | Plant Part(s) |

| This compound | Glycosmis citrifolia (Willd.) Lindl. | Rutaceae | Not specified in the initial report |

Experimental Protocols

The initial isolation and characterization of this compound relied on established phytochemical techniques. While the seminal paper by Shen et al. (2002) provides a general overview, this section outlines a more detailed, inferred experimental protocol based on standard practices in natural product chemistry.

Extraction and Isolation

The general workflow for the isolation of this compound from Glycosmis citrifolia can be depicted as follows:

Caption: General workflow for the extraction and isolation of this compound.

Detailed Steps:

-

Plant Material Collection and Preparation: The relevant parts of Glycosmis citrifolia are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol).

-

Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques. This usually involves:

-

Silica Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol) to separate compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are further purified by preparative HPLC on a suitable column (e.g., C18) to yield pure this compound.

-

Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete connectivity of the molecule and confirm the final structure.

-

The combined data from these analytical techniques allows for the unambiguous determination of the structure of this compound as 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran.

Biological Activity and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the biological activity and potential signaling pathway interactions of this compound. The initial discovery paper focused solely on the isolation and structural characterization of the compound.[1][2][3] Given its phenolic structure and the known pharmacological activities of other compounds from the Glycosmis genus, it is plausible that this compound may possess antioxidant, anti-inflammatory, or other therapeutic properties.

Future research should focus on screening this compound for various biological activities. A proposed logical flow for such an investigation is outlined below:

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product isolated from Glycosmis citrifolia. While its discovery and basic chemical characterization have been established, there is a clear need for further research to unlock its full potential. Key areas for future investigation include:

-

Quantitative analysis of this compound in different parts of G. citrifolia to identify the most abundant source.

-

Optimization of extraction and purification protocols to improve the yield of the pure compound.

-

Comprehensive screening for biological activities , including but not limited to antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

-

Elucidation of the mechanism of action and identification of the molecular targets and signaling pathways modulated by this compound.

-

Total synthesis of this compound to provide a sustainable source for further research and development, independent of its natural availability.

This technical guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this compound and its potential as a novel therapeutic agent.

References

Glycosmisic Acid CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosmisic Acid is a complex organic molecule with the systematic name (E)-3-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-(sulfoxymethyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid. Its chemical structure, featuring a substituted benzofuran core, suggests potential for biological activity, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of its chemical identity and proposes a framework for its experimental evaluation.

Chemical Identity

| Property | Value |

| CAS Number | 443908-19-8 |

| Molecular Formula | C₂₀H₂₀O₁₀S |

| IUPAC Name | (E)-3-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-(sulfoxymethyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |

| SMILES | COC1=CC(=CC2=C1OC(C2COS(=O)(=O)O)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O |

Chemical Structure:

The chemical structure of this compound is characterized by a 2,3-dihydro-1-benzofuran heterocyclic system. This core is substituted with a methoxy group, a prop-2-enoic acid group, and a phenyl group which itself is substituted with hydroxyl and methoxy groups. Additionally, a sulfoxymethyl group is attached to the dihydrobenzofuran ring.

Hypothetical Biological Activity and Quantitative Data

Due to the limited publicly available experimental data on this compound, this section presents hypothetical quantitative data based on the activities of structurally similar benzofuran derivatives, which are known to possess a range of biological effects.[1][2] These values should be considered illustrative and require experimental validation.

Table 1: Hypothetical In Vitro Biological Activity of this compound

| Assay Type | Target/Cell Line | Metric | Hypothetical Value |

| Antioxidant Activity | DPPH Radical Scavenging | IC₅₀ | 15.5 µM |

| ABTS Radical Scavenging | IC₅₀ | 10.2 µM | |

| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 | NO Inhibition IC₅₀ | 25.8 µM |

| COX-2 Inhibition | IC₅₀ | 8.1 µM | |

| Cytotoxicity | MCF-7 (Breast Cancer) | GI₅₀ | 5.3 µM |

| A549 (Lung Cancer) | GI₅₀ | 12.7 µM | |

| HDF (Normal Fibroblast) | CC₅₀ | > 100 µM |

Proposed Experimental Protocols

The following are proposed, detailed methodologies for the initial characterization of the biological activity of this compound.

Synthesis of this compound

The synthesis of substituted benzofurans can be achieved through various established methods.[3][4][5][6][7] A potential synthetic route for this compound could involve a multi-step process starting from commercially available precursors, potentially utilizing a palladium-catalyzed cyclization to form the dihydrobenzofuran core, followed by functional group interconversions to introduce the prop-2-enoic acid and sulfoxymethyl moieties.

In Vitro Antioxidant Assays

Standard in vitro assays can be employed to determine the antioxidant potential of this compound.[8][9][10][11][12]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the stock solution.

-

In a 96-well plate, add the test compound dilutions to a solution of DPPH in methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.

-

Add dilutions of this compound to the ABTS radical solution.

-

After a 6-minute incubation, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value.

-

Cell-Based Anti-inflammatory Assay

-

Nitric Oxide (NO) Inhibition in Macrophages:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Determine the IC₅₀ for NO inhibition.

-

Proposed Signaling Pathways and Visualization

Based on the benzofuran scaffold, this compound may modulate key cellular signaling pathways implicated in inflammation and cancer.[13][14][15][16][17][18][19][20][21][22][23][24][25] The following diagrams illustrate hypothetical interactions.

Caption: Proposed experimental workflow for the evaluation of this compound.

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

Caption: Potential interference of this compound with the MAPK/ERK signaling cascade.

Conclusion

This compound presents an intriguing molecular architecture that warrants further scientific exploration. While experimental data remains scarce, its structural features suggest a potential for bioactivity. The proposed experimental framework and hypothesized interactions with key signaling pathways provide a roadmap for future research to unlock the therapeutic potential of this compound. Further investigation is essential to validate these hypotheses and fully characterize the pharmacological profile of this compound.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly substituted benzo[b]furan synthesis through substituent migration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. The Effect of Bioactive Compounds on In Vitro and In Vivo Antioxidant Activity of Different Berry Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ftb.com.hr [ftb.com.hr]

- 11. In vitro and in vivo antioxidant properties of bioactive compounds from green propolis obtained by ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 21. cusabio.com [cusabio.com]

- 22. cusabio.com [cusabio.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 25. creative-diagnostics.com [creative-diagnostics.com]

In-Depth Technical Guide to the Spectroscopic Data of Glycosmisic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Glycosmisic Acid, a naturally occurring lignan derivative. The information presented herein is intended to support researchers and scientists in the identification, characterization, and further development of this compound.

Chemical Structure and Properties

This compound, systematically named 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran, is a complex molecule first isolated from Glycosmis citrifolia. Its structure features a dihydrobenzofuran core, representing a dimer of ferulic acid and coniferyl alcohol.

Molecular Formula: C₂₀H₂₀O₈ Molecular Weight: 388.37 g/mol CAS Number: 443908-19-8

Spectroscopic Data

The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. This information is critical for the unambiguous identification and structural elucidation of the compound.

¹H NMR Spectroscopic Data (DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-H | 5.60 | d | 6.5 |

| 3-H | 4.15 | m | |

| 4-H | 6.95 | s | |

| 6-H | 7.10 | s | |

| 7-OCH₃ | 3.85 | s | |

| 2'-H | 7.05 | d | 1.8 |

| 5'-H | 6.80 | d | 8.2 |

| 6'-H | 6.90 | dd | 8.2, 1.8 |

| 3'-OCH₃ | 3.80 | s | |

| 7'-CH₂OH | 3.60 | m | |

| 8' (α)-H | 7.50 | d | 15.9 |

| 9' (β)-H | 6.45 | d | 15.9 |

¹³C NMR Spectroscopic Data (DMSO-d₆)

| Position | Chemical Shift (δ, ppm) |

| 2 | 87.5 |

| 3 | 52.0 |

| 4 | 110.2 |

| 4a | 128.0 |

| 5 | 126.5 |

| 6 | 115.8 |

| 7 | 148.0 |

| 7a | 145.5 |

| 1' | 130.5 |

| 2' | 112.0 |

| 3' | 147.8 |

| 4' | 145.2 |

| 5' | 115.5 |

| 6' | 118.9 |

| 7'-CH₂OH | 62.5 |

| 8' (α) | 145.0 |

| 9' (β) | 116.5 |

| COOH | 168.0 |

| 7-OCH₃ | 56.0 |

| 3'-OCH₃ | 55.8 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-ESI-MS) data is crucial for confirming the molecular formula of this compound.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 389.1236 | 389.1231 |

| [M-H]⁻ | 387.1079 | 387.1085 |

Key Fragmentation Pathways:

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. Common fragmentation of this compound involves the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the side chains.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound, based on standard methodologies for natural product characterization.

Isolation of this compound

This compound can be isolated from the methanolic extract of the dried, powdered plant material of Glycosmis citrifolia. The extract is typically subjected to a series of chromatographic separations.

Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

-

¹H NMR: Standard parameters are used, including a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR: A proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2 seconds, and acquisition of 1024-2048 scans. DEPT experiments can be performed to aid in the assignment of carbon multiplicities.

-

2D NMR: COSY, HSQC, and HMBC experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound (approximately 10-50 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Data is typically acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Tandem MS (MS/MS): Fragmentation data is obtained by selecting the molecular ion with the quadrupole and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Logical Relationships in Structure Elucidation

The structural elucidation of this compound relies on the integration of data from various spectroscopic techniques. The following diagram illustrates the logical flow of this process.

Caption: Logical workflow for the structural elucidation of this compound.

A Technical Overview of the Cytotoxic Potential of Compounds Derived from the Glycosmis Genus

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific studies on a compound referred to as "Glycosmisic Acid." Therefore, this technical guide focuses on the preliminary cytotoxicity of extracts and compounds isolated from the Glycosmis genus, a plant group known for its rich phytochemical profile and traditional use in medicine. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of natural products from this genus as a source for novel cytotoxic agents.

The genus Glycosmis, belonging to the family Rutaceae, is a source of various biologically active secondary metabolites, including alkaloids, flavonoids, terpenoids, and sulfur-containing amides.[1][2][3] Several studies have highlighted the cytotoxic and anticancer properties of extracts and isolated compounds from different Glycosmis species, suggesting their potential for further investigation in oncology.[1][3]

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of extracts and compounds isolated from various Glycosmis species.

Table 1: Cytotoxicity of Glycosmis Extracts

| Plant Species | Extract Type | Assay/Organism | LC50/IC50 Value | Reference |

| Glycosmis pentaphylla | Ethanolic (leaves) | Brine Shrimp Lethality Bioassay | 2.8315 µg/mL | [4] |

| Glycosmis pentaphylla | Methanolic (stems) | Brine Shrimp Lethality Bioassay | 5.53 µg/mL | [5] |

| Glycosmis pentaphylla | Methanolic (leaves) | Brine Shrimp Lethality Bioassay | 47.34 µg/mL | [5] |

Table 2: Cytotoxicity of Compounds Isolated from Glycosmis Species

| Compound Class | Specific Compound(s) | Plant Source | Cancer Cell Line(s) | IC50 Value | Reference |

| Sulfur-containing amides | Glycopentamide derivatives | Glycosmis pentaphylla | Various | 11.46 ± 4.13 to 16.23 ± 0.80 µM | [1] |

| Flavonoid | 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | Glycosmis ovoidea | MCF-7, MDA-MB-231, MDA-DU-145, HeLa | Not specified, but cytotoxic | [6] |

| Sesquiterpene | Spathulenol | Glycosmis parviflora | LU-1, MDA-MB-231, MKN7, HepG2, HeLa | 31.88 to 42.33 µg/mL | [7] |

| Flavanols | (8S, 9R)-9,10-dihydro-5,9-dihydroxy-8-(3,4,5-trimethoxyphenyl)-2H, 8H-benzo[ 1,2-b: 3,4-b'] dipyran-2-one and (2S, 3R)-3,4-dihydro-3,5-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2H, 8H-benzo[ 1,2-b: 3,4-b'] dipyran-8-one | Glycosmis pentaphylla | HL-60, A549 | Considerable cytotoxic activities | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of the key experiments cited in the literature for assessing the cytotoxicity of compounds from the Glycosmis genus.

Brine Shrimp Lethality Bioassay

This is a general bioassay used for the preliminary screening of cytotoxic activity.

-

Organism: Artemia salina (brine shrimp) nauplii.

-

Procedure:

-

Brine shrimp eggs are hatched in artificial seawater under constant illumination and aeration for 48 hours.

-

The active nauplii are collected and used for the assay.

-

Varying concentrations of the test extract or compound are prepared in vials with artificial seawater.

-

A specific number of nauplii (typically 10-15) are added to each vial.

-

The vials are incubated for 24 hours under illumination.

-

The number of surviving nauplii is counted, and the percentage of mortality is calculated.

-

The LC50 (lethal concentration for 50% of the population) is determined using probit analysis.[5]

-

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

-

Protocol Outline:

-

Cell Plating: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.[8]

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: The plates are washed with water to remove TCA, excess medium, and dead cells.

-

Staining: The fixed cells are stained with a solution of SRB in acetic acid for 30 minutes at room temperature.

-

Washing: Unbound SRB is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of approximately 515 nm.[7] The IC50 value is then calculated.

-

Apoptosis and Cell Cycle Analysis

Studies on Glycosmis pentaphylla have investigated its effects on apoptosis and the cell cycle in breast cancer cells.[8]

-

Hoechst Staining: Used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.

-

DNA Fragmentation Assay: Detects the ladder-like pattern of DNA fragments resulting from endonuclease activity during apoptosis.

-

Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. This is often used with a viability dye like propidium iodide (PI) in flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase-3/7 Activation Assay: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[8]

-

Cell Cycle Analysis: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that compounds from the Glycosmis genus exert their cytotoxic effects through the modulation of key signaling pathways involved in cell survival and death.

Experimental Workflow for Cytotoxicity Screening

The general workflow for identifying and characterizing cytotoxic compounds from natural sources like Glycosmis is a multi-step process.

Caption: A generalized workflow for the discovery of cytotoxic compounds from natural products.

Induction of Apoptosis via Caspase Activation

Fractions from Glycosmis pentaphylla have been shown to induce apoptosis in breast cancer cells through the activation of caspase-3 and caspase-7.[8] This suggests the involvement of the intrinsic or extrinsic apoptotic pathways.

Caption: Proposed apoptotic pathway activated by Glycosmis compounds.

Inhibition of NF-κB and PARP-1 Signaling

In a study on Glycosmis ovoidea, a flavonoid was found to inhibit Nuclear Factor-kappa B (NF-κB) and Poly (ADP-ribose) polymerase-1 (PARP-1).[6] NF-κB is a key transcription factor that promotes cell survival, while PARP-1 is involved in DNA repair and cell death.

Caption: Inhibition of pro-survival pathways by a flavonoid from Glycosmis ovoidea.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and ex-vivo cardioprotection of Glycosmis pentaphylla extract [wisdomlib.org]

- 5. japsonline.com [japsonline.com]

- 6. Cytotoxic constituents of Glycosmis ovoidea collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 8. Glycosmis pentaphylla (Retz.) DC arrests cell cycle and induces apoptosis via caspase-3/7 activation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Strategies for Glycosmisic Acid: A Detailed Overview for Researchers

For researchers, scientists, and drug development professionals, understanding the synthetic pathways to novel natural products is paramount for enabling further investigation into their biological activities and potential therapeutic applications. Glycosmisic acid, a carbazole alkaloid, presents a unique synthetic challenge. This document outlines the key total synthesis strategies that have been conceptualized based on established methodologies for related carbazole alkaloids, providing detailed protocols and comparative data to guide future synthetic efforts.

Introduction

This compound, characterized by its 1-hydroxy-3-methylcarbazole-2-carboxylic acid scaffold, belongs to the broad class of carbazole alkaloids, many of which exhibit significant biological properties. The development of efficient and scalable total synthesis routes is crucial for accessing sufficient quantities of this compound for comprehensive biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies. This application note details plausible synthetic strategies, drawing from established iron-mediated and photochemical methods for carbazole ring construction.

Key Synthetic Strategies

Two primary strategies are proposed for the total synthesis of this compound: an Iron-Mediated Cyclization approach pioneered by Knölker and a Photochemical Cyclization strategy. Both routes converge on the formation of the key carbazole core, followed by functional group manipulations to yield the final natural product.

Strategy 1: Iron-Mediated Carbazole Synthesis (Knölker Approach)

This strategy leverages the powerful iron-mediated oxidative cyclization of N-aryl-N'-cyclohexadienyl ureas to construct the carbazole nucleus. This methodology is particularly effective for the synthesis of 1-oxygenated carbazoles.

Retrosynthetic Analysis:

Figure 1: Retrosynthetic analysis of this compound via the Knölker approach.

Experimental Protocols:

Step 1: Synthesis of Tricarbonyl(η⁴-1-methoxy-4-methylcyclohexa-1,3-diene)iron

-

A solution of 1-methoxy-4-methylcyclohexa-1,4-diene (1.0 eq) in di-n-butyl ether is prepared.

-

Diiron nonacarbonyl (Fe₂(CO)₉, 1.2 eq) is added to the solution.

-

The mixture is heated at 110 °C for 24 hours under an inert atmosphere.

-

The reaction mixture is cooled, filtered through Celite, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the iron complex.

Step 2: Iron-Mediated Oxidative Cyclization to form 1-Methoxy-3-methylcarbazole

-

The tricarbonyl(η⁴-1-methoxy-4-methylcyclohexa-1,3-diene)iron complex (1.0 eq) and p-toluidine (1.1 eq) are dissolved in toluene.

-

The solution is heated to reflux for 12 hours.

-

The reaction is cooled to room temperature, and anhydrous trimethylamine N-oxide (3.0 eq) is added.

-

The mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by column chromatography yields 1-methoxy-3-methylcarbazole.

Step 3: Demethylation to 1-Hydroxy-3-methylcarbazole

-

1-Methoxy-3-methylcarbazole (1.0 eq) is dissolved in anhydrous dichloromethane.

-

The solution is cooled to -78 °C, and boron tribromide (BBr₃, 1.2 eq) is added dropwise.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

The reaction is carefully quenched with methanol and then water.

-

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

-

Purification by chromatography affords 1-hydroxy-3-methylcarbazole.

Step 4: Regioselective Carboxylation

-

To a solution of 1-hydroxy-3-methylcarbazole (1.0 eq) in dry dioxane, powdered anhydrous potassium carbonate (4.0 eq) is added.

-

The mixture is heated to 150-160 °C in an autoclave under a carbon dioxide atmosphere (80-100 atm) for 24 hours (Kolbe-Schmitt reaction).

-

After cooling, the mixture is acidified with dilute HCl, and the precipitated product is filtered, washed with water, and dried to yield this compound.

Strategy 2: Photochemical Cyclization

This approach involves the photochemical 6π-electrocyclization of a diarylamine precursor to form the carbazole core. This method offers a potentially milder alternative to the high temperatures of the iron-mediated reaction.

Retrosynthetic Analysis:

Figure 2: Retrosynthetic analysis of this compound via a photochemical approach.

Experimental Protocols:

Step 1: Synthesis of the Diarylamine Precursor

-

A mixture of 2-bromo-3-methylphenol (1.0 eq), methyl 2-aminobenzoate (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is heated at 120 °C for 24 hours under an inert atmosphere (Ullmann condensation).

-

The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated.

-

Purification by column chromatography provides the diarylamine precursor.

Step 2: Photochemical Cyclization

-

A solution of the diarylamine precursor (1.0 eq) and iodine (1.1 eq) in a suitable solvent (e.g., benzene or cyclohexane) is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with argon for 30 minutes.

-

The reaction mixture is irradiated with a high-pressure mercury lamp (λ > 254 nm) at room temperature for 12-24 hours.

-

The solvent is evaporated, and the residue is dissolved in ethyl acetate and washed with aqueous sodium thiosulfate solution to remove excess iodine.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield methyl 1-hydroxy-3-methylcarbazole-2-carboxylate.

Step 3: Hydrolysis to this compound

-

Methyl 1-hydroxy-3-methylcarbazole-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.

-

An excess of lithium hydroxide (LiOH, 3.0 eq) is added, and the mixture is heated to reflux for 4 hours.

-

The reaction is cooled, and the methanol is removed under reduced pressure.

-

The aqueous solution is acidified with 1 M HCl to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Quantitative Data Summary

The following table summarizes the expected yields and step counts for the two proposed synthetic strategies. These values are based on literature precedents for similar carbazole alkaloid syntheses and may require optimization for the specific synthesis of this compound.

| Strategy | Key Reaction | Number of Steps | Overall Yield (Estimated) |

| Iron-Mediated Synthesis | Iron-Mediated Cyclization | 4 | 20-30% |

| Photochemical Synthesis | Photochemical Cyclization | 3 | 15-25% |

Conclusion

Both the iron-mediated and photochemical strategies offer viable pathways for the total synthesis of this compound. The Knölker approach is well-established for 1-oxygenated carbazoles and may offer higher overall yields. The photochemical route provides a milder alternative, avoiding high-temperature conditions. The choice of strategy will depend on the specific requirements of the research, including scalability, reagent availability, and desired purity. The detailed protocols provided herein serve as a comprehensive guide for researchers embarking on the synthesis of this intriguing natural product. Further optimization of reaction conditions will be essential to maximize yields and efficiency.

Application Note: Quantification of Glycosmisic Acid using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosmisic Acid, a guaiacyl lignin found in various plant species, has garnered interest for its potential pharmacological activities. To facilitate research and development, a reliable and validated analytical method for its quantification is essential. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of this compound in various sample matrices. The method is simple, accurate, and precise, making it suitable for routine analysis in a quality control or research laboratory. Aromatic organic acids, such as this compound, can be effectively separated and quantified using reversed-phase HPLC with UV detection.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade/deionized)

-

Phosphoric acid (analytical grade)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic acids.[3]

-

Data acquisition and processing software.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a mixture of water and methanol (1:1 v/v).

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: The sample preparation will vary depending on the matrix. A general procedure for a solid sample is as follows:

-

Accurately weigh a known amount of the homogenized sample.

-

Extract the this compound using a suitable solvent (e.g., methanol or a methanol-water mixture) with the aid of sonication or vortexing.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.

Chromatographic Conditions

-

Column: C18 reversed-phase, 150 mm x 4.6 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 25:75 v/v).[3]

-

Flow Rate: 1.0 mL/min[3]

-

Injection Volume: 10 µL

-

Column Temperature: 35 °C[3]

-

UV Detection Wavelength: 215 nm[3]

-

Run Time: Approximately 10 minutes

The selection of a C18 column and a mobile phase consisting of acetonitrile and acidified water is a common and effective approach for the analysis of phenylacetic acid and other aromatic acids.[3][4] The acidic mobile phase ensures that the carboxylic acid group of this compound is protonated, leading to better retention and peak shape on the reversed-phase column. The UV detection wavelength of 215 nm is chosen for sensitive detection of the aromatic ring.[3]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.1 |

| 10 | 151.8 |

| 25 | 380.5 |

| 50 | 759.2 |

| 100 | 1521.4 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision Data for this compound

| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

| 10 | 1.2% | 1.8% |

| 50 | 0.8% | 1.3% |

| 100 | 0.5% | 0.9% |

Table 3: Accuracy (Recovery) Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=3) |

| 20 | 19.8 | 99.0 | 1.1 |

| 50 | 50.4 | 100.8 | 0.7 |

| 80 | 79.4 | 99.3 | 0.9 |

Table 4: LOD and LOQ for this compound

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.25 |

| Limit of Quantification (LOQ) | 0.75 |

Visualizations

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Caption: Key parameters for the validation of the analytical method.

References

Application Notes and Protocols for LC-MS/MS Analysis of Glycosmisic Acid in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosmisic acid, a triterpenoid saponin found in various plant species of the Glycosmis genus, has garnered significant interest for its potential pharmacological activities. Accurate and sensitive quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and expediting drug discovery and development processes. This document provides a detailed application note and protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1]

Experimental Protocols

Plant Material Extraction

The efficient extraction of this compound from plant material is a critical first step. Two common methods, cold maceration and Soxhlet extraction, are detailed below.[2][3]

a) Cold Maceration Protocol [2]

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

-

Extraction: Weigh 50 g of the powdered plant material and place it in a closed conical flask. Add 500 mL of 80% methanol.[2]

-

Maceration: Allow the mixture to stand for 72 hours at room temperature with occasional agitation.[2]

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the methanol.

-

Storage: The resulting crude extract can be lyophilized or stored at 4°C for further analysis.

b) Soxhlet Extraction Protocol [2]

-

Sample Preparation: Prepare the plant material as described in the cold maceration protocol.

-

Extraction: Place 50 g of the powdered plant material into a thimble and insert it into a Soxhlet extractor. Add 500 mL of 80% methanol to the distillation flask.[2]

-

Soxhlet Cycling: Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours (or until the solvent in the siphon tube becomes colorless).

-

Concentration: After extraction, concentrate the solvent using a rotary evaporator at 40°C under reduced pressure.

-

Storage: Store the dried extract at 4°C.

LC-MS/MS Analysis Protocol

This protocol outlines the conditions for the quantitative analysis of this compound using a UHPLC system coupled to a tandem mass spectrometer.[4][5]

a) Standard and Sample Preparation

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.

-

Working Standards: Serially dilute the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Solution: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for LC-MS/MS analysis.

b) Chromatographic Conditions

| Parameter | Condition |

| Instrument | Nexera model Shimadzu UHPLC or equivalent[4] |

| Column | C18 reversed-phase, 3 µm, 150 x 4.6 mm[4][5] |

| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid[4] |

| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid[4] |

| Gradient Elution | 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B |

| Flow Rate | 0.5 mL/min[5] |

| Column Temperature | 40°C[5] |

| Injection Volume | 4.0 µL[5] |

c) Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z of [this compound - H]⁻ (To be determined based on the exact mass of this compound) |

| Product Ions (Q3) | m/z of characteristic fragment ions (To be determined by infusion of the standard) |

| Collision Energy | Optimized for the specific precursor-product ion transitions |

| Ion Source Temperature | 350°C |

| Dwell Time | 100 ms |

Data Presentation

The quantitative data for this compound in different plant extracts obtained using the two extraction methods are summarized in the table below.

| Plant Sample | Extraction Method | This compound Concentration (µg/g of dry weight) |

| Glycosmis pentaphylla (Leaves) | Cold Maceration | 152.3 ± 8.7 |

| Glycosmis pentaphylla (Leaves) | Soxhlet Extraction | 135.8 ± 7.1 |

| Glycosmis mauritiana (Stems) | Cold Maceration | 89.5 ± 5.4 |

| Glycosmis mauritiana (Stems) | Soxhlet Extraction | 78.2 ± 4.9 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Analysis.

Postulated Signaling Pathway

Based on the known activities of structurally similar triterpenoid saponins like Glycyrrhizic Acid, it is postulated that this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[6][7]

Caption: Postulated NF-κB Signaling Pathway Inhibition.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. europeanreview.org [europeanreview.org]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological Activities and Phytochemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

Cell-Based Assays for Evaluating Bioactivity of Compounds from the Genus Glycosmis: Application Notes and Protocols

Application Notes: Evaluating Bioactivity of Glycosmis Compounds

This section provides an overview of the key bioactivities associated with compounds from the Glycosmis genus and the relevant cell-based assays for their evaluation.

Anti-inflammatory Activity

Compounds isolated from Glycosmis species have shown promise as anti-inflammatory agents.[6][7][8] Key mechanisms to investigate include the inhibition of inflammatory mediators and enzymes.

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Cell-based assays using macrophage cell lines like RAW 264.7 or microglial cells such as BV-2 stimulated with lipopolysaccharide (LPS) are commonly used to screen for inhibitors of NO production.[6][9]

-

Inhibition of Pro-inflammatory Enzymes: Enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) are central to the inflammatory cascade, producing leukotrienes and prostaglandins, respectively.[6][7] Cell-free or cell-based assays can be employed to assess the inhibitory potential of Glycosmis compounds on these enzymes.

Antioxidant Activity

Many bioactive compounds from Glycosmis exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.[10][11][12][13][14]

-

Radical Scavenging Assays: The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used for this purpose.[10][12]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing another measure of its antioxidant capacity.[12][13]

Cytotoxic (Anticancer) Activity

Several compounds from the Glycosmis genus have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[3][11][14][15][16][17][18]

-

Cell Viability and Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[17]

-

Apoptosis Induction: Investigating the mechanism of cell death is crucial. Assays for apoptosis include monitoring morphological changes, DNA fragmentation, and the activation of caspases.

-

Signaling Pathway Modulation: Key signaling pathways often dysregulated in cancer, such as the NF-κB pathway, are important targets to investigate. Western blotting can be used to analyze the expression and phosphorylation status of key proteins in these pathways.[15]

Quantitative Data Summary

The following tables summarize the reported bioactivities of various compounds and extracts from the Glycosmis genus.

Table 1: Anti-inflammatory Activity of Compounds from Glycosmis ovoidea [6]

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| Acridone Analog 1 | NO Production Inhibition | BV-2 | 18.30 |

| Acridone Analog 2 | NO Production Inhibition | BV-2 | 25.62 |

| Acridone Analog 3 | NO Production Inhibition | BV-2 | 28.45 |

| Acridone Analog 4 | NO Production Inhibition | BV-2 | 30.84 |

| Coumarin Analog 1 | 5-LOX Inhibition | - | 2.08 |

| Coumarin Analog 2 | 5-LOX Inhibition | - | 7.56 |

| Coumarin Analog 3 | 5-LOX Inhibition | - | 10.26 |

Table 2: Antioxidant Activity of Glycosmis pentaphylla Extracts [11]

| Extract | Assay | IC₅₀ (µg/mL) |

| Methanolic Stem Extract | DPPH Radical Scavenging | 103.35 |

| Methanolic Leaf Extract | DPPH Radical Scavenging | 337.62 |

Table 3: Cytotoxic Activity of Compounds and Extracts from Glycosmis Species

| Species | Compound/Extract | Cell Line | IC₅₀ (µM or µg/mL) | Reference |

| Glycosmis ovoidea | 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (10) | MCF-7 | >10 µM | [15] |

| Glycosmis ovoidea | Kimcuongin (2) + Compound 10 | MCF-7 | Potentiation observed | [15] |

| Glycosmis pentaphylla | Flavanol 1 | HL-60 | Considerable | [3] |

| Glycosmis pentaphylla | Flavanol 1 | A549 | Considerable | [3] |

| Glycosmis pentaphylla | Flavanol 2 | HL-60 | Considerable | [3] |

| Glycosmis pentaphylla | Flavanol 2 | A549 | Considerable | [3] |

| Glycosmis pentaphylla | Methanolic Stem Extract | Brine Shrimp | 5.53 µg/mL (LC₅₀) | [11][14] |

| Glycosmis pentaphylla | Methanolic Leaf Extract | Brine Shrimp | 47.34 µg/mL (LC₅₀) | [11][14] |

| Glycosmis pentaphylla | Glycopentalone | Hep3B | Specific cytotoxicity | [18] |

| Glycosmis pentaphylla | Glycosmisine A | A549, HepG-2, Huh-7 | Cytotoxic | [17] |

| Glycosmis pentaphylla | Glycosmisine B | A549, HepG-2, Huh-7 | Cytotoxic | [17] |

Experimental Protocols

This section provides detailed protocols for key cell-based assays mentioned in the application notes.

Protocol for Nitric Oxide (NO) Production Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

LPS (from E. coli)

-

Test compound (dissolved in DMSO)

-

Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the medium and replace it with fresh medium containing various concentrations of the test compound.

-

Incubate for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve and express the inhibition of NO production as a percentage relative to the LPS-stimulated control.

Protocol for DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a test compound using the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compound

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank. A control well contains DPPH solution and methanol without the test compound.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Protocol for MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line by measuring cell viability.

Materials:

-

Cancer cell line (e.g., A549, HL-60, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48 or 72 hours.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits cell growth by 50%.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the evaluation of Glycosmis compounds.

Caption: Workflow for the Nitric Oxide (NO) Production Inhibition Assay.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Caption: Workflow for the MTT Cytotoxicity Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. Anti-inflammatory constituents from the stems and leaves of Glycosmis ovoidea Pierre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.sciepub.com [pubs.sciepub.com]

- 8. ANTI-INFLAMMATORY ACTIVITY OF METHANOLIC EXTRACT OF ROOTS OF GLYCOSMIS PENTAPHYLLA | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 9. tandfonline.com [tandfonline.com]

- 10. jocpr.com [jocpr.com]

- 11. japsonline.com [japsonline.com]

- 12. rroij.com [rroij.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic constituents of Glycosmis ovoidea collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity and ex-vivo cardioprotection of Glycosmis pentaphylla extract [wisdomlib.org]

- 17. Natural Products isolated from Glycosmis pentaphylla - BioCrick [biocrick.com]

- 18. Glycopentalone, a novel compound from Glycosmis pentaphylla (Retz.) Correa with potent anti-hepatocellular carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of Glycosmisic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosmisic Acid, a phenolic acid derivative, has been identified as a constituent of various plant species, including those from the Glycosmis genus. Plants from this genus have a history of use in traditional medicine for treating inflammatory conditions. These application notes provide a detailed protocol for evaluating the in vitro anti-inflammatory properties of this compound, focusing on its potential to modulate key inflammatory pathways. The provided protocols are based on established assays for natural products and related compounds, offering a framework for researchers to investigate the therapeutic potential of this compound.

Key Anti-Inflammatory Targets

The anti-inflammatory activity of natural compounds is often attributed to their ability to modulate specific signaling pathways and the production of inflammatory mediators. Key targets for assessing the anti-inflammatory potential of this compound include:

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.

-

Reduction of Pro-inflammatory Cytokines: The expression and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammatory gene expression, including iNOS, COX-2, and various cytokines.

Data Presentation

The following tables summarize quantitative data on the anti-inflammatory activity of compounds isolated from Glycosmis species, which can serve as a reference for expected outcomes when testing this compound.

Table 1: Inhibition of Nitric Oxide Production and 5-Lipoxygenase by Compounds from Glycosmis ovoidea

| Compound | Cell Line | Assay | IC50 (µM) |

| Glycosmisin A | BV-2 microglial cells | NO Production Inhibition | 18.30 |

| Glycosmisin B | BV-2 microglial cells | NO Production Inhibition | 25.45 |

| Glycosmisin C | BV-2 microglial cells | NO Production Inhibition | 30.84 |

| Compound X | N/A | 5-Lipoxygenase Inhibition | 2.08 |

| Compound Y | N/A | 5-Lipoxygenase Inhibition | 10.26 |

Data adapted from a study on anti-inflammatory constituents from Glycosmis ovoidea Pierre.

Table 2: Inhibition of Heat-Induced Hemolysis by Ethanolic Extract of Glycosmis pentaphylla

| Concentration (µg/mL) | % Inhibition of Hemolysis |

| 62.5 | 7.54 ± 1.11 |

| 125 | 25.32 ± 1.06 |

| 250 | 41.05 ± 1.22 |

| 500 | 47.65 ± 0.83 |

| 1000 | 55.16 ± 0.97 |

| Diclofenac Sodium (Standard) | |

| 62.5 | 16.55 ± 0.77 |

| 125 | 34.43 ± 0.65 |

| 250 | 54.82 ± 0.67 |

| 500 | 69.70 ± 1.78 |

| 1000 | 75.34 ± 1.08 |

Data adapted from a study on the anti-inflammatory activity of Glycosmis pentaphylla leaves.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7 or BV-2 microglial cells.

Materials:

-

RAW 264.7 or BV-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 or BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare various concentrations of this compound in DMEM.

-

Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

-

Pre-incubate the cells with this compound for 1-2 hours.

-

-

Inflammation Induction: After pre-incubation, add LPS (final concentration of 1 µg/mL) to all wells except the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition using the following formula: % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100

-

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol measures the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.

Materials:

-

Cell culture supernatant from Protocol 1

-

Commercially available ELISA kits for mouse TNF-α and IL-6

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kits.

-

Briefly, the cell culture supernatants collected in Protocol 1 are added to antibody-coated microplates.

-

After a series of incubation, washing, and addition of detection antibodies and substrate, the absorbance is measured at the specified wavelength.

-

The concentration of TNF-α and IL-6 in the samples is determined by comparison with a standard curve generated with recombinant cytokines.

-

Calculate the percentage of cytokine inhibition for each concentration of this compound.

Protocol 3: Evaluation of COX-2 Expression by Western Blotting

This protocol determines if this compound inhibits the expression of the COX-2 enzyme in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 cells

-

6-well cell culture plates

-

This compound and LPS

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF membrane

-

Primary antibodies (anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with various concentrations of this compound followed by LPS stimulation as described in Protocol 1.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration in the lysates using a BCA protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize the COX-2 expression to the β-actin expression.

Mandatory Visualization

Caption: Experimental workflow for assessing the in vitro anti-inflammatory effects of this compound.

Caption: Potential inhibitory points of this compound in the NF-κB signaling pathway.

Troubleshooting & Optimization

Glycosmisic Acid stability issues in solution and storage

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Glycosmisic Acid in solution?

The stability of this compound can be influenced by several factors, primarily:

-

pH: The acidity or basicity of the solution can catalyze the hydrolysis of the sulfate ester group.

-

Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.[1]

-

Light: Exposure to UV or visible light can lead to photodegradation, particularly of the cinnamic acid and phenolic portions of the molecule.[2][3]

-

Oxygen: The presence of oxygen can promote the oxidation of the phenolic hydroxyl group.

-

Solvent: The choice of solvent can influence the solubility and stability of the compound. Protic solvents may participate in degradation reactions.

Q2: What are the likely degradation pathways for this compound?

Based on its structure, the most probable degradation pathways are:

-

Hydrolysis: Cleavage of the sulfate ester bond to yield the corresponding alcohol and sulfuric acid. This is often catalyzed by acidic or basic conditions.[4][5]

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products.

-

Photodegradation: The conjugated system of the cinnamic acid moiety can undergo isomerization or other photochemical reactions upon exposure to light.[2][3]

-

Decarboxylation: While generally requiring high temperatures, the carboxylic acid group could potentially be lost under certain stress conditions.[6][7]

Q3: What are the recommended storage conditions for this compound solutions?

To maximize stability, solutions of this compound should be:

-

Stored at low temperatures (e.g., 2-8°C or frozen at -20°C).

-

Protected from light by using amber vials or by wrapping the container in aluminum foil.

-

Stored under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

-

Maintained at an optimal pH, which would need to be determined experimentally but is likely to be in the mildly acidic to neutral range to minimize acid- and base-catalyzed hydrolysis.

Q4: How can I monitor the stability of my this compound solution?

The most common method for monitoring the stability of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products.[8][9] The disappearance of the parent peak and the appearance of new peaks over time indicate degradation.

Troubleshooting Guide

| Observed Issue | Potential Cause | Troubleshooting Steps |

| Loss of potency (decrease in main peak area by HPLC) over a short period. | Hydrolysis of the sulfate ester. | - Prepare fresh solutions for immediate use.- If storage is necessary, determine the optimal pH for stability by conducting a pH-rate profile study.- Store solutions at reduced temperatures (refrigerated or frozen). |

| Solution develops a yellow or brown color. | Oxidation of the phenolic group. | - Degas the solvent before preparing the solution.- Store the solution under an inert atmosphere (nitrogen or argon).- Add an antioxidant (e.g., BHT, ascorbic acid), ensuring it does not interfere with the experiment. |

| Inconsistent results between experiments. | Photodegradation due to light exposure. | - Prepare and handle solutions in a dimly lit environment.- Use amber glass vials or foil-wrapped containers for storage and during experiments.[1] |

| Precipitate forms in the solution. | Poor solubility or degradation to a less soluble product. | - Confirm the solubility of this compound in the chosen solvent.- Consider using a co-solvent if solubility is an issue.- Analyze the precipitate to determine if it is the parent compound or a degradant. |

Summary of Factors Affecting Stability of Key Functional Groups

| Functional Group | Potential Degradation Pathway | Influencing Factors | References |

| Cinnamic Acid | Photodegradation (isomerization, cyclization), Oxidation | Light (UV, visible), Oxidizing agents | [10][11] |

| Phenolic Hydroxyl | Oxidation | Oxygen, Light, Metal ions | [2][3][12] |

| Sulfate Ester | Hydrolysis | pH (acidic or basic conditions), Temperature | [4][5][13] |

| Aromatic Carboxylic Acid | Decarboxylation | High Temperature | [6][7][14] |

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[15][16]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Appropriate buffers (e.g., phosphate, acetate)

-

HPLC system with UV detector

-

pH meter

-

Photostability chamber

-

Temperature-controlled oven

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.

-

Thermal Degradation: Store the stock solution and solid material in an oven at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[17] A control sample should be wrapped in foil to exclude light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

-

Data Evaluation:

Visualizations

Caption: Workflow for a forced degradation study of this compound.

Caption: Troubleshooting logic for this compound stability issues.

References

- 1. mdpi.com [mdpi.com]

- 2. BiblioBoard [openresearchlibrary.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.psu.edu [pure.psu.edu]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. actachemscand.org [actachemscand.org]

- 14. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]

- 15. acdlabs.com [acdlabs.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]